molecular formula C11H7N3O3 B12125796 2,4-Imidazolidinedione, 5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- CAS No. 127815-07-0

2,4-Imidazolidinedione, 5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-

Cat. No.: B12125796
CAS No.: 127815-07-0
M. Wt: 229.19 g/mol
InChI Key: RTQNWGNTTJPAQH-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- is an organic compound that belongs to the class of imidazolidinediones. This compound is characterized by the presence of an indole moiety fused to an imidazolidinedione structure.

Preparation Methods

The synthesis of 2,4-Imidazolidinedione, 5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- typically involves the reaction of isatin with urea or its derivatives under specific conditions. One common method involves the use of carbon disulfide and tributylphosphine in dichloromethane, followed by the addition of isatin and dimethyl acetylenedicarboxylate . The reaction is carried out at room temperature with magnetic stirring for a few hours to yield the desired product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-Imidazolidinedione, 5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- involves its interaction with molecular targets such as receptor tyrosine kinases. These interactions inhibit the pathways involved in tumor-induced vascularization, thereby exhibiting anticancer properties . The compound’s structure allows it to bind with high affinity to these targets, disrupting their normal function.

Comparison with Similar Compounds

Similar compounds include other indole derivatives and imidazolidinediones. For example:

What sets 2,4-Imidazolidinedione, 5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- apart is its unique combination of the indole and imidazolidinedione moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

127815-07-0

Molecular Formula

C11H7N3O3

Molecular Weight

229.19 g/mol

IUPAC Name

3-(5-hydroxy-2-oxo-1,3-dihydroimidazol-4-yl)indol-2-one

InChI

InChI=1S/C11H7N3O3/c15-9-7(8-10(16)14-11(17)13-8)5-3-1-2-4-6(5)12-9/h1-4,16H,(H2,13,14,17)

InChI Key

RTQNWGNTTJPAQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(NC(=O)N3)O

Origin of Product

United States

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